molecular formula C19H32O4Si B3116930 (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate CAS No. 220328-59-6

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Cat. No.: B3116930
CAS No.: 220328-59-6
M. Wt: 352.5 g/mol
InChI Key: OOQNWYMXCDLSSN-PXAMLJHWSA-N
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Description

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a complex organic compound with the molecular formula C19H32O4Si This compound is characterized by the presence of a cyclopentene ring substituted with a triethylsilyl group and a heptenoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclopentene structure.

    Introduction of the Triethylsilyl Group: The triethylsilyl group is introduced via a silylation reaction, where a silylating agent such as triethylsilyl chloride reacts with the hydroxyl group on the cyclopentene ring in the presence of a base like pyridine.

    Esterification: The heptenoate ester chain is attached through an esterification reaction, where the carboxylic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or silyl group, where nucleophiles like amines or thiols replace the existing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Ammonia or thiol in an organic solvent like dichloromethane at room temperature.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or silylation. It may also be used as a probe to investigate the mechanisms of these reactions in biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory or anticancer properties, although specific studies and clinical trials would be necessary to confirm these effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves its interaction with molecular targets such as enzymes or receptors. The triethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can undergo hydrolysis to release active metabolites that interact with specific molecular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(5-oxo-3-hydroxycyclopent-1-en-1-yl)hept-5-enoate: Lacks the triethylsilyl group, making it less lipophilic.

    Ethyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 7-(5-oxo-3-((trimethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate: Contains a trimethylsilyl group instead of a triethylsilyl group.

Uniqueness

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is unique due to the presence of the triethylsilyl group, which enhances its lipophilicity and potentially its biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.

Properties

IUPAC Name

methyl (Z)-7-[(3R)-5-oxo-3-triethylsilyloxycyclopenten-1-yl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3/b10-8-/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQNWYMXCDLSSN-PXAMLJHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1CC(=O)C(=C1)C/C=C\CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
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(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
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(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
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(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
Reactant of Route 6
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

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